molecular formula C10H11NO4 B2947644 methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate CAS No. 881441-91-4

methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate

Cat. No. B2947644
CAS RN: 881441-91-4
M. Wt: 209.201
InChI Key: VUQQWMLOBDJKKW-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate, also known as MDPB, is a chemical compound that belongs to the class of pyrrole derivatives. It has gained attention in scientific research due to its potential applications in various fields, such as medicine, pharmaceuticals, and material science.

Mechanism of Action

The mechanism of action of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate is not well understood. However, it has been reported to inhibit the growth of certain microorganisms, such as Staphylococcus aureus and Candida albicans. It has also been reported to exhibit antitumor activity. Further research is needed to elucidate the mechanism of action of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate.
Biochemical and Physiological Effects:
methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate has been reported to exhibit cytotoxicity towards certain cancer cell lines, such as HeLa and MCF-7. It has also been reported to exhibit antifungal activity against Candida albicans. However, its effects on normal cells and tissues are not well understood. Further research is needed to determine the biochemical and physiological effects of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate.

Advantages and Limitations for Lab Experiments

Methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been reported to exhibit antimicrobial, antifungal, and antitumor activity. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, further research is needed to determine its toxicity and potential side effects.

Future Directions

There are several future directions for the study of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate. One potential direction is the development of new drugs based on methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate. Its antimicrobial, antifungal, and antitumor activity make it a promising candidate for the development of new antibiotics, antifungal agents, and anticancer drugs. Another potential direction is the synthesis of new pyrrole-based ligands using methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate as a building block. These ligands have applications in catalysis and material science. Finally, further research is needed to determine the mechanism of action, biochemical and physiological effects, and potential toxicity of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate.

Synthesis Methods

The synthesis of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate involves the reaction of 1-methyl-2-pyrrolidinone with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with methyl iodide to obtain methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate. This synthesis method has been reported in the literature and has been used by researchers to obtain methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate for their experiments.

Scientific Research Applications

Methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate has been studied for its potential use as a building block for the synthesis of various compounds. It has been used as a precursor for the synthesis of pyrrole-based ligands, which have applications in catalysis and material science. methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate has also been studied for its potential use in the development of new drugs. It has been reported to exhibit antimicrobial and antifungal activity, which makes it a promising candidate for the development of new antibiotics and antifungal agents.

properties

IUPAC Name

methyl 4-(1-methylpyrrol-2-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11-5-3-4-7(11)8(12)6-9(13)10(14)15-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQQWMLOBDJKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate

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